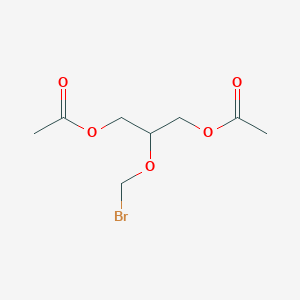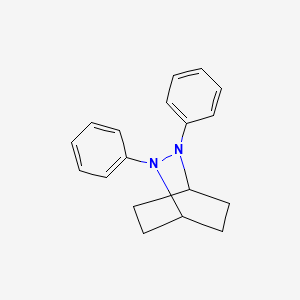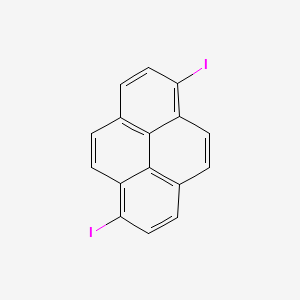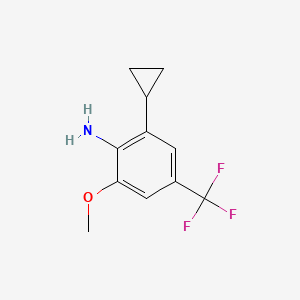
2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)-: is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a benzenamine core substituted with a cyclopropyl group at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 4-position. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The presence of electron-withdrawing groups such as the trifluoromethyl group enhances the reactivity of the aromatic ring towards nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Electrophilic aromatic substitution reactions: The methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Substituted benzenamines.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- Benzenamine, 2-cyclopropyl-4-methoxy-6-(trifluoromethyl)-
- Benzenamine, 2-cyclopropyl-6-methoxy-4-(methyl)-
- Benzenamine, 2-cyclopropyl-6-methoxy-4-(chloro)-
Uniqueness: The presence of the trifluoromethyl group in Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- distinguishes it from other similar compounds This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-9-5-7(11(12,13)14)4-8(10(9)15)6-2-3-6/h4-6H,2-3,15H2,1H3 |
InChI Key |
BIWDZFZPOSLECI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


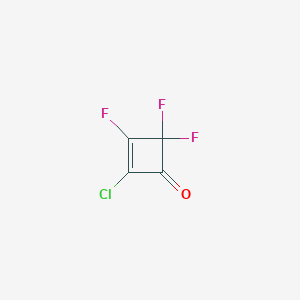
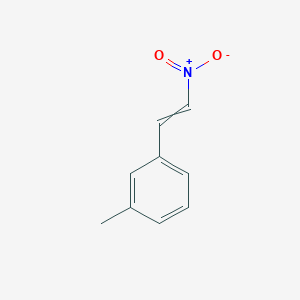
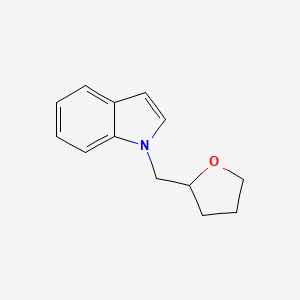
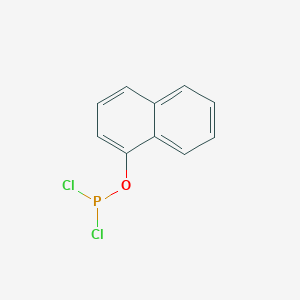
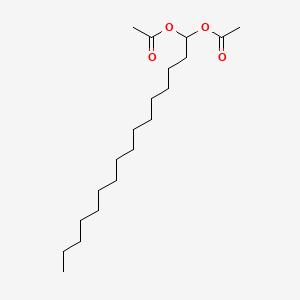

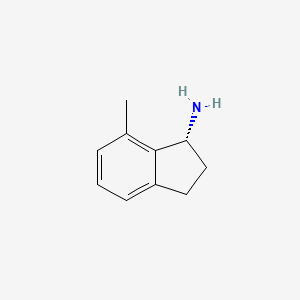
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
